(1S,2R,6R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one
Overview
Description
(3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2’,3’:4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one is a complex organic compound with a unique structure It is characterized by its tetrahydrofuro and dioxolane rings, which contribute to its distinct chemical properties
Mechanism of Action
Target of Action
D-Glucurono-6,3-lactone acetonide, also known as (3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2’,3’:4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one or alpha-D-Glucofuranuronic acid, 1,2-O-(1-methylethylidene)-, gamma-lactone, is a versatile chemical intermediate
Mode of Action
It is known that this compound can be converted to optically active and partially protected inositols .
Biochemical Pathways
Its conversion to optically active and partially protected inositols suggests that it may play a role in the inositol metabolic pathway .
Result of Action
Its conversion to optically active and partially protected inositols suggests that it may have a role in the synthesis of these compounds .
Biochemical Analysis
Biochemical Properties
It is known that it can be converted to optically active and partially protected inositols . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the synthesis of inositols.
Cellular Effects
Given its role in the synthesis of inositols , it may influence cell function by affecting the levels of these important signaling molecules.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through its involvement in the synthesis of inositols .
Metabolic Pathways
D-Glucurono-6,3-lactone acetonide is involved in the synthesis of inositols , suggesting that it may interact with enzymes and cofactors involved in this metabolic pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2’,3’:4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor molecule under acidic or basic conditions to form the tetrahydrofuro and dioxolane rings. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and yield. Catalysts and specific reaction conditions are employed to facilitate the cyclization and hydroxylation steps, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2’,3’:4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
Chemistry
In synthetic chemistry, (3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2’,3’:4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology and Medicine
This compound has potential applications in biological research due to its ability to interact with various biomolecules. It may be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Comparison with Similar Compounds
Similar Compounds
(3aR,3bS,6aR,7aR)-2,2-Dimethylhexahydrofuro[2’,3’4,5]furo[2,3-d][1,3]dioxol-5-ol: This compound shares a similar core structure but differs in the presence of additional functional groups.
(3aR,3bS,6aR,7aR)-2,2-Dimethylhexahydrofuro[2’,3’4,5]furo[2,3-d][1,3]dioxol-5-ol: Another similar compound with slight variations in its molecular structure.
Uniqueness
The uniqueness of (3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2’,3’:4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1S,2R,6R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O6/c1-9(2)14-6-5-4(13-8(6)15-9)3(10)7(11)12-5/h3-6,8,10H,1-2H3/t3-,4+,5-,6+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBGJSXZKMTMGP-UXTLFEIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3C(C(C(=O)O3)O)OC2O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]3[C@@H]([C@@H](C(=O)O3)O)O[C@@H]2O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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